N-(8-methoxyquinolin-5-yl)benzamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a quinoline ring substituted with a methoxy group at the 8th position and a benzamide moiety at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)benzamide typically involves the halogenation of quinoline derivatives followed by amide formation. One efficient method is the iron-catalyzed chlorination or bromination of quinoline at the C5 position using sodium halides at room temperature . Another method involves copper-promoted selective bromination of 8-aminoquinoline amides with alkyl bromides in dimethyl sulfoxide under air .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation and subsequent amide formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)benzamide undergoes various types of chemical reactions, including:
Halogenation: The compound can be halogenated at the C5 position using trihaloisocyanuric acid under metal-free conditions.
Cross-Dehydrogenative Coupling (CDC): This reaction involves the coupling of N-(quinolin-8-yl)amides with acetone or acetonitrile under microwave irradiation, promoted by benzoyl peroxide.
Common Reagents and Conditions
Halogenation: Trihalo-isocyanuric acid, room temperature, air.
CDC: Benzoyl peroxide, microwave irradiation, acetone/acetonitrile.
Major Products
Halogenation: Halogenated quinoline derivatives.
CDC: 5-acetonated/acetonitriled N-(quinolin-8-yl)amides.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various bioactive molecules, including antimalarial and antitumor agents.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of functional materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)benzamide involves its role as a bidentate directing group in C-H bond activation reactions. The compound facilitates the activation of remote C-H bonds, allowing for selective functionalization at specific positions on the quinoline ring . This mechanism is crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)benzamide
- N-(2-methylquinolin-8-yl)benzamide
- N-(quinolin-8-yl)acetamide
Uniqueness
N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of the methoxy group at the 8th position, which enhances its reactivity and selectivity in chemical reactions. This substitution also imparts distinct biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(8-methoxyquinolin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-10-9-14(13-8-5-11-18-16(13)15)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQNEIMFNDMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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